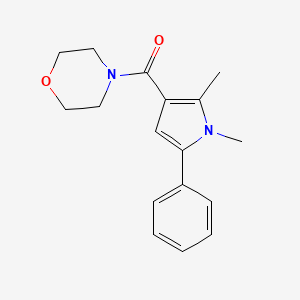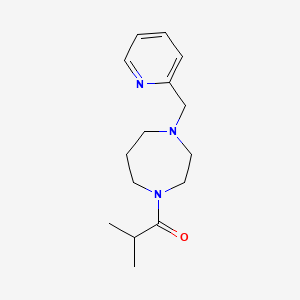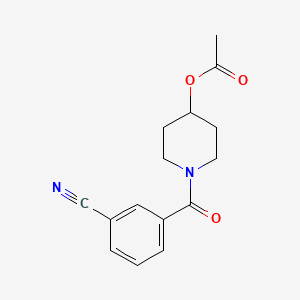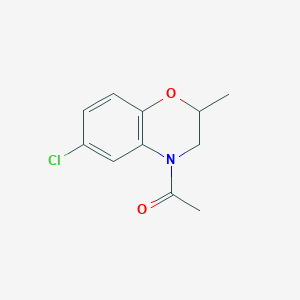
(1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone, also known as DPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPM is a pyrrole-based compound that has a morpholino group attached to it, making it a useful intermediate in organic synthesis. In
Mecanismo De Acción
The mechanism of action of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone is not well understood. However, it is known that (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone can act as a nucleophile and can react with electrophiles. This property makes it a useful intermediate in organic synthesis. (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone has been found to be a useful intermediate in the synthesis of pyrrole-based inhibitors of protein kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone are not well understood. However, it has been found to have low toxicity in animal studies. (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone has been found to be a useful intermediate in the synthesis of pyrrole-based inhibitors of protein kinases, which have potential applications in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone in lab experiments include its ease of synthesis, low toxicity, and potential applications in the synthesis of pyrrole-based compounds with potential applications in the field of medicine. The limitations of using (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone in lab experiments include the limited understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Direcciones Futuras
There are several potential future directions for research on (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone. These include the synthesis of new pyrrole-based compounds with potential applications in the field of medicine, the investigation of the mechanism of action of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone, and the development of new synthetic methods for the production of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone and related compounds. Additionally, the potential applications of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone in other fields, such as materials science and catalysis, could also be explored.
In conclusion, (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone, or (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone, is a pyrrole-based compound that has potential applications in various fields. Its ease of synthesis, low toxicity, and potential applications in the synthesis of pyrrole-based compounds make it a useful intermediate in organic synthesis. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone involves the reaction of 3-(dimethylamino)acrolein with 2-methyl-1-phenylpyrrole in the presence of morpholine. The reaction produces (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone as a yellow solid with a melting point of 110-112°C. The synthesis of (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone is a straightforward process that can be easily scaled up for larger quantities.
Aplicaciones Científicas De Investigación
(1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone has been widely used in scientific research as an intermediate in the synthesis of various compounds. It has been used in the synthesis of pyrrole-based compounds with potential applications in the field of medicine. (1,2-dimethyl-5-phenyl-1H-pyrrol-3-yl)(morpholino)methanone has been found to be useful in the synthesis of pyrrole-based inhibitors of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and differentiation. These inhibitors have potential applications in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
(1,2-dimethyl-5-phenylpyrrol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-15(17(20)19-8-10-21-11-9-19)12-16(18(13)2)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHQGXXMAPNVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Dimethyl-5-phenyl-1H-pyrrole-3-carbonyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)


![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)


![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)
